molecular formula C25H21NO4S B12104596 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12104596
M. Wt: 431.5 g/mol
InChI Key: ZVVZCIYXWWJGCS-UHFFFAOYSA-N
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Description

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of an amino acid with a thiol compound under acidic conditions. This step is crucial for the formation of the core structure of the compound.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazolidine ring in the presence of a base.

    Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is achieved by reacting the compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.

    Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazolidines, and free amines, depending on the specific reaction and conditions used.

Scientific Research Applications

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Medicinal Chemistry: The compound is used in the development of thiazolidine-based drugs, which have potential therapeutic applications in treating diabetes and inflammation.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and natural products.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds. In medicinal chemistry, the thiazolidine ring can interact with biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
  • (3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-3-carboxylic acid
  • (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

Uniqueness

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid is unique due to its specific combination of a thiazolidine ring, phenyl group, and Fmoc protecting group. This combination imparts distinct chemical properties, making it particularly useful in peptide synthesis and medicinal chemistry. The presence of the thiazolidine ring also provides additional sites for chemical modification, enhancing its versatility in organic synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVZCIYXWWJGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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